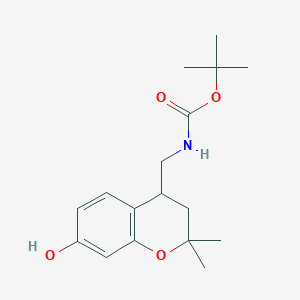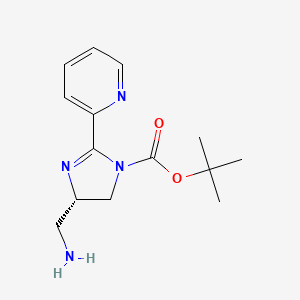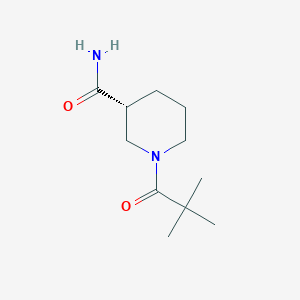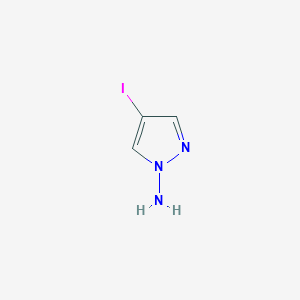
2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine: is a synthetic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the addition of the 2-methylpropan-1-amine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the phenyl ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, potentially leading to biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets, facilitating its activity.
類似化合物との比較
- 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine
- 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-1-amine
Comparison: Compared to similar compounds, 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of the triazole ring. This additional ring structure can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
特性
分子式 |
C13H15F3N4 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC名 |
2-methyl-1-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C13H15F3N4/c1-7(2)10(17)12-18-11(19-20-12)8-3-5-9(6-4-8)13(14,15)16/h3-7,10H,17H2,1-2H3,(H,18,19,20) |
InChIキー |
YYXFOBZBYVGRED-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)




![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)






![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)
